Quinoline, 2-(nitromethyl)-

Description

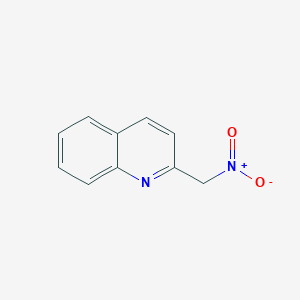

Structure

2D Structure

3D Structure

Properties

CAS No. |

5114-78-3 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(nitromethyl)quinoline |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6H,7H2 |

InChI Key |

SIQRLWJNWZCECZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[N+](=O)[O-] |

Origin of Product |

United States |

The Quinoline Ring System: a Foundational Heterocycle in Chemical Synthesis

The quinoline (B57606) ring system, a heterocyclic aromatic compound with the formula C₉H₇N, is a cornerstone in the fields of medicinal and industrial chemistry. nih.govwikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. sci-hub.se This structural motif is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, as well as numerous synthetic compounds with diverse applications. nih.govwikipedia.orgrsc.org

The synthesis of quinolines has a rich history, with several named reactions developed to construct this bicyclic system. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, though historically significant, often require harsh reaction conditions. nih.govpharmaguideline.com Modern synthetic chemistry has seen the development of more efficient and environmentally benign methodologies, including metal-free and multicomponent reactions, to access a wide variety of substituted quinolines. nih.govrsc.orgresearchgate.net The versatility of the quinoline scaffold allows for its functionalization at various positions, making it a valuable building block in the design and synthesis of complex molecules. pharmaguideline.comorganic-chemistry.org

Common Synthetic Methods for Quinoline Derivatives

| Synthesis Method | Reactants | Key Features |

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com | A classic method that involves the dehydration of glycerol to acrolein, followed by addition of aniline and subsequent cyclization and oxidation. pharmaguideline.com |

| Doebner-von Miller Reaction | Anilines and α,β-unsaturated carbonyl compounds. wikipedia.org | A modification of the Skraup synthesis that allows for the synthesis of a wider range of substituted quinolines. |

| Friedländer Synthesis | o-aminobenzaldehyde or o-aminoarylketone and a compound containing an α-methylene group. wikipedia.orgpharmaguideline.com | Condensation reaction that forms the quinoline ring in a single step. pharmaguideline.com |

| Combes Quinoline Synthesis | Anilines and β-diketones. wikipedia.org | Involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. youtube.com |

| Conrad-Limpach Synthesis | Anilines and β-ketoesters. wikipedia.org | The reaction of anilines with β-ketoesters can lead to either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.com |

| Pfitzinger Reaction | Isatin with a carbonyl compound. pharmaguideline.com | This method provides quinoline-4-carboxylic acids. pharmaguideline.com |

| Gould-Jacobs Reaction | Aniline and ethyl ethoxymethylenemalonate. wikipedia.org | Leads to the formation of 4-hydroxy-3-carboxyquinolines. mdpi.com |

| Niementowski Quinoline Synthesis | Anthranilic acids and ketones or aldehydes. wikipedia.org | Forms γ-hydroxyquinoline derivatives. wikipedia.org |

Strategic Significance of the Nitromethyl Moiety in Organic Transformations

The nitromethyl group (–CH₂NO₂) is a highly versatile functional group in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group. wikipedia.orgfiveable.me This property renders the adjacent methylene (B1212753) protons acidic, allowing for deprotonation to form a nitronate anion. wikipedia.org This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Key reactions involving the nitromethyl group include the Henry (nitro-aldol) reaction, where it adds to aldehydes and ketones, and the Michael addition to α,β-unsaturated carbonyl compounds. wikipedia.orgsci-hub.se The nitro group itself can be transformed into a range of other functional groups. For instance, it can be reduced to an amine (–CH₂NH₂), which is a crucial transformation for the synthesis of many biologically active compounds. fiveable.me Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction. nih.gov This wide range of reactivity makes the nitromethyl group a valuable synthon for introducing nitrogen and other functionalities into complex molecules. sci-hub.sewikipedia.org

Reactivity and Transformative Chemistry of the Nitromethyl Group in Quinoline Derivatives

Conversion of the Nitromethyl Moiety to Other Functional Groups

The nitromethyl group serves as a valuable synthetic precursor, readily convertible to other important functionalities such as amino and carbonyl groups. These transformations significantly broaden the synthetic utility of 2-(nitromethyl)quinoline derivatives.

Reductive Transformations to Aminomethyl Groups

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. nih.gov In the context of polyfluorinated nitroquinolines, reduction is a key step to produce aminoquinolines that may not be accessible through other synthetic routes. researchgate.net While specific conditions for the reduction of 2-(nitromethyl)quinoline were not detailed in the provided results, general methods for nitro group reduction are well-established and include catalytic hydrogenation or the use of reducing agents like zinc in the presence of an acid. ucl.ac.uk For instance, the reduction of β-nitroacetamides has been successfully achieved using a modified Zn/HCl method, which selectively reduces the nitro group even in the presence of other reducible functionalities like a C-Br bond. ucl.ac.uk This suggests that similar selective reductions could be applied to 2-(nitromethyl)quinoline to yield 2-(aminomethyl)quinoline.

Nef Reaction and Related Conversions to Carbonyl Functionalities

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.orgambeed.com This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acid hydrolysis to yield the carbonyl compound and nitrous oxide. wikipedia.orgchemistry-reaction.com The reaction proceeds through the formation of a nitronic acid intermediate upon protonation of the nitronate salt. wikipedia.org

The versatility of the Nef reaction has been expanded through various modifications, including oxidative and reductive methods. organic-chemistry.org For example, oxidizing agents like oxone or permanganates can cleave the nitronate to form the carbonyl compound. wikipedia.org The Nef reaction has been noted as a method to convert nitroalkanes into ketones under basic conditions. nih.gov While direct examples of the Nef reaction on 2-(nitromethyl)quinoline were not found in the provided search results, the general applicability of this reaction suggests its potential for converting 2-(nitromethyl)quinoline into 2-formylquinoline. It is important to note that the reaction fails with tertiary nitro compounds as it requires an alpha-hydrogen for the initial deprotonation. wikipedia.org

Nucleophilic Reactivity and Additions

The acidic nature of the protons on the methylene (B1212753) group of 2-(nitromethyl)quinoline allows it to act as a nucleophile in various addition reactions, most notably the Michael addition.

Michael Addition Reactions Involving Nitromethyl Quinoline (B57606) Precursors

The Michael addition is a crucial carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Organocatalytic enantioselective Michael additions have been developed for the synthesis of chiral dihydroquinolines and tetrahydroquinolines. researchgate.netacs.org In one study, a cascade reaction involving an aza-Michael/Michael addition of 2-((E)-2-nitrovinyl)-N-tosylbenzenamine with 3-phenylpropiolaldehyde, catalyzed by pyrrolidine (B122466), resulted in the formation of 1,4-dihydro-4-(nitromethyl)-2-phenyl-1-tosylquinoline-3-carbaldehyde. mdpi.com This highlights the role of a nitromethyl-containing precursor in constructing the quinoline framework.

Another example describes the synthesis of chromeno-quinolines through a tandem Michael addition-cyclization of β-nitrovinylquinolines with 1,3-dicarbonyl compounds, catalyzed by L-proline/Cu(II). researchgate.net This reaction yields nitromethyl derivatives of chromeno-quinolines. researchgate.net These examples underscore the utility of nitromethyl quinoline precursors as key building blocks in the synthesis of complex heterocyclic systems via Michael addition reactions.

| Reactants | Catalyst/Conditions | Product |

| 2-((E)-2-nitrovinyl)-N-tosylbenzenamine, 3-phenylpropiolaldehyde | Pyrrolidine, 2-nitrobenzoic acid, Toluene | 1,4-Dihydro-4-(nitromethyl)-2-phenyl-1-tosylquinoline-3-carbaldehyde mdpi.com |

| β-Nitrovinylquinolines, 1,3-Dicarbonyl compounds | L-proline/Cu(II), Cesium carbonate, Reflux | Nitromethyl derivatives of chromeno-quinolines researchgate.net |

Cine-Substitution Reactions (where applicable for related nitromethyl quinolones)

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming group attaches to a position adjacent to the one vacated by the leaving group. iupac.org This reaction is particularly relevant for nitroquinolone derivatives. For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) undergoes cine-substitution with various nucleophiles, where the nucleophile attacks the 4-position, leading to the elimination of the nitro group at the 3-position. nih.govmdpi.com This regioselective functionalization at the 4-position is a powerful tool for synthesizing 4-substituted 1-methyl-6,8-dinitro-2-quinolones. nih.govmdpi.com The high reactivity of TNQ in these reactions is attributed to the presence of the nitro group at the 8-position. mdpi.com While this specific example pertains to a trinitro-quinolone, it illustrates the principle of cine-substitution activated by nitro groups within the quinoline system.

Cycloaddition Chemistry of Nitromethyl Quinoline Derivatives

Nitromethyl quinoline derivatives and their precursors can participate in cycloaddition reactions, providing access to complex polycyclic and heterocyclic structures.

The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known method for synthesizing quinoline derivatives. researchgate.net A molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. researchgate.net Although this does not directly involve 2-(nitromethyl)quinoline as a starting material, it showcases the power of cycloaddition reactions in building the quinoline core.

More directly related, 1,3-dipolar cycloaddition reactions involving nitrile oxides, which can be generated from nitro compounds, are used to create various heterocycles. researchgate.net The trapping of vinyl cations with an azide (B81097) group can lead to the formation of pyrrolizino-quinolines. mdpi.com Furthermore, sequential [3+2] cycloaddition and condensation reactions have been employed to synthesize triazole-fused quinolines. mdpi.com While specific examples starting from 2-(nitromethyl)quinoline were not prominent in the search results, the general reactivity pattern of nitro compounds suggests that it could be a precursor for generating dipoles for cycloaddition reactions. For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) is known to undergo efficient cycloaddition under mild conditions to afford polycyclic MeQone derivatives. nih.govmdpi.com

| Reaction Type | Reactants | Product |

| [3+2+1] Cycloaddition (Povarov-type) | Methyl ketones, Arylamines, Styrenes | Substituted Quinolines researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Various Heterocycles researchgate.net |

| [3+2] Cycloaddition/Condensation | 2-Azidobenzaldehyde, 1,3-Dicarbonyl compounds | Triazole-fused Quinolines mdpi.com |

Aza-Michael/Michael Cascade Reactions

The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds. When combined with a subsequent Michael addition in a cascade sequence, it allows for the rapid construction of complex heterocyclic frameworks. While specific examples of Aza-Michael/Michael cascade reactions commencing directly with "Quinoline, 2-(nitromethyl)-" as the starting material are not extensively documented in the surveyed literature, related transformations that generate quinoline structures bearing a nitromethyl group highlight the synthetic utility of this functionality.

One notable example involves the organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes. This methodology, promoted by a diphenylprolinol TMS ether organocatalyst, leads to the formation of fully substituted chiral tetrahydroquinolines with excellent diastereoselectivity and enantioselectivity. acs.org Although this reaction builds the quinoline ring rather than starting with a pre-formed one, it underscores the role of the nitro group in facilitating the key bond-forming steps.

Furthermore, a three-component coupling reaction of quinoline, an activated alkyne (such as methyl propiolate), and nitromethane (B149229) provides a direct route to a derivative containing a nitromethyl group attached to the quinoline core. This catalyst-free method results in the formation of methyl (E)-3-[2-(nitromethyl)quinolin-1(2H)-yl]acrylate in a 52% yield. sorbonne-universite.frsorbonne-universite.fr This reaction proceeds via the formation of a zwitterionic intermediate from quinoline and the alkyne, which is then trapped by the nitromethane anion. While not a cascade reaction in the strictest sense, it demonstrates the introduction of the nitromethyl functionality onto the quinoline scaffold, which can then be a precursor for further transformations.

A related tandem approach has been demonstrated in the synthesis of chromeno-quinolines. The reaction of β-nitrovinylquinolines with 1,3-dicarbonyl compounds, catalyzed by L-proline/Cu(II), proceeds via a Michael addition followed by a cyclization to yield chromeno-quinoline derivatives containing a nitromethyl group. researchgate.net For instance, the reaction of 2-(2-nitrovinyl)quinoline with dimedone yields 3,3-dimethyl-12-(nitromethyl)-2,3,4,12-tetrahydro-1H-chromeno[2,3-b]quinolin-1-one. researchgate.net

Table 1: Examples of Cascade Reactions Involving Quinoline Derivatives and Nitromethyl Groups

| Reactants | Product | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline, Methyl propiolate, Nitromethane | Methyl (E)-3-[2-(nitromethyl)quinolin-1(2H)-yl]acrylate | None | 52 | sorbonne-universite.frsorbonne-universite.fr |

| 2-(2-Nitrovinyl)quinoline, Dimedone | 3,3-Dimethyl-12-(nitromethyl)-2,3,4,12-tetrahydro-1H-chromeno[2,3-b]quinolin-1-one | L-Proline/Cu(II), Cs2CO3 | 94 | researchgate.net |

| 2-Amino-β-nitrostyrenes, Aldehydes | Chiral Tetrahydroquinolines | Diphenylprolinol TMS ether | Good to High | acs.org |

2 Nitromethyl Quinoline Derivatives As Versatile Building Blocks for Fused Heterocyclic Systems

Construction of Pyrimidoquinoline Frameworks

The synthesis of pyrimidoquinoline frameworks, which are of significant interest due to their presence in biologically active compounds, can be approached through various cyclization strategies. While many methods exist for the construction of these tricyclic systems, the utilization of 2-(nitromethyl)quinoline derivatives is a subject of ongoing research. The general approach involves the reaction of a suitable quinoline (B57606) precursor with a reagent that can provide the necessary atoms to form the pyrimidine (B1678525) ring.

One conceptual pathway involves the transformation of the nitromethyl group into a functionality that can participate in a cyclization reaction. For instance, reduction of the nitro group to an amine, followed by reaction with a suitable carbonyl compound or its equivalent, could lead to the formation of the pyrimidine ring fused to the quinoline core. The specific reagents and reaction conditions would be critical in directing the cyclization to the desired pyrimido[4,5-b]quinoline or pyrimido[5,4-c]quinoline isomers.

| Precursor | Reagent(s) | Product | Reference |

| 2-Amino-functionalized quinoline | Carbonyl compounds, Guanidine | Pyrimidoquinoline | [General synthetic knowledge] |

| 2-Chloroquinoline-3-carbonitrile | Guanidine hydrochlorides | Pyrimido[5,4-c]quinolines | researchgate.net |

Synthesis of Chromenoquinoline Architectures

Chromenoquinolines represent another class of fused heterocyclic systems with diverse biological activities. The synthesis of these architectures often involves the condensation of a quinoline derivative with a salicylaldehyde (B1680747) derivative or a related precursor. The reaction of 2-(nitromethyl)quinoline with salicylaldehydes, in a domino reaction sequence, is a plausible route to chromenoquinoline frameworks.

This transformation would likely proceed through an initial Knoevenagel-type condensation between the active methylene (B1212753) of the nitromethyl group and the aldehyde functionality of salicylaldehyde. Subsequent intramolecular cyclization, possibly involving a Michael addition of the phenolic hydroxyl group followed by elimination, would lead to the formation of the chromene ring fused to the quinoline system. The specific substitution pattern on both the quinoline and salicylaldehyde precursors would influence the reaction's feasibility and the final structure of the chromenoquinoline product.

| Quinoline Precursor | Reagent | Key Reaction Steps | Product |

| 2-(Nitromethyl)quinoline | Salicylaldehyde | Knoevenagel condensation, Intramolecular cyclization | Chromenoquinoline |

This table outlines a conceptual pathway; specific literature detailing this transformation could not be identified in the provided search results.

Formation of Pyrazoloquinoline Derivatives

Pyrazoloquinolines are a class of fused heterocycles that have garnered attention for their potential applications in medicinal chemistry. A common strategy for the synthesis of pyrazole (B372694) rings involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In the context of forming pyrazolo[3,4-b]quinolines, a well-established method is the Japp-Klingemann reaction.

This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, leading to the formation of a hydrazone, which can then undergo cyclization to form a pyrazole ring. The application of this reaction to a suitably functionalized 2-(nitromethyl)quinoline derivative could provide a pathway to pyrazoloquinolines. For instance, if the nitromethyl group is part of a larger β-keto-ester side chain at the 2-position of the quinoline, it could react with an aryl diazonium salt to form the key hydrazone intermediate, which upon cyclization would yield the desired pyrazolo[3,4-b]quinoline framework.

| Quinoline Precursor | Reagent | Reaction Type | Product |

| β-keto-ester of 2-quinoline | Aryl diazonium salt | Japp-Klingemann reaction | Pyrazolo[3,4-b]quinoline |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine | Cyclization | 3-Amino-1H-pyrazolo[3,4-b]quinoline |

The table presents established methods for pyrazoloquinoline synthesis; direct application starting from 2-(nitromethyl)quinoline requires further investigation.

Exploration of Other Fused and Polycyclic Systems Containing Quinoline with Nitromethyl Moieties

The reactivity of the nitromethyl group in 2-(nitromethyl)quinoline opens up possibilities for the synthesis of a variety of other fused and polycyclic systems beyond those already discussed. Intramolecular cyclization reactions of appropriately substituted 2-(nitromethyl)quinoline derivatives could lead to novel heterocyclic structures. For example, the presence of a suitable electrophilic center on a side chain attached to the quinoline nucleus could allow for an intramolecular Michael addition of the nitronate anion derived from the 2-(nitromethyl) group, leading to the formation of a new ring.

Furthermore, cascade or domino reactions initiated at the nitromethyl group could be designed to construct complex polycyclic architectures in a single synthetic operation. These reactions are highly efficient as they involve the formation of multiple bonds in a sequential manner without the isolation of intermediates.

Dihydroquinoline and Tetrahydroquinoline Derivatives

The synthesis of partially saturated quinoline derivatives, such as dihydroquinolines and tetrahydroquinolines, is of significant interest as these scaffolds are prevalent in many natural products and pharmaceuticals. The reduction of the quinoline ring or the nitro group in 2-(nitromethyl)quinoline can lead to the formation of these derivatives.

Catalytic hydrogenation is a common method for the reduction of both the quinoline ring and the nitro group. Depending on the catalyst and reaction conditions, selective reduction can be achieved. For instance, catalytic transfer hydrogenation has been shown to be effective for the partial reduction of quinolines to 1,2-dihydroquinolines. A domino nitro reduction-Friedländer heterocyclization has also been reported for the preparation of quinolines, which involves the in-situ reduction of a nitro group. nih.gov

A specific example of a dihydroquinoline containing a nitromethyl group is 1,4-dihydro-4-(nitromethyl)-2-phenyl-1-tosylquinoline-3-carbaldehyde, which has been synthesized via an aza-Michael/Michael cascade reaction. researchgate.net This demonstrates that the nitromethyl moiety can be incorporated into a dihydroquinoline framework. The synthesis of tetrahydroquinolines often involves the complete saturation of the pyridine (B92270) ring of the quinoline system, which can be achieved through more vigorous hydrogenation conditions.

| Starting Material | Reaction Type | Product |

| Quinoline | Catalytic Hydrogenation | 1,2,3,4-Tetrahydroquinoline |

| 2-Nitrochalcones | Reductive Cyclization | Tetrahydroquinoline |

| 2-((E)-2-nitrovinyl)-N-tosylbenzenamine | Aza-Michael/Michael cascade | 1,4-Dihydro-4-(nitromethyl)quinoline derivative |

This table summarizes general and specific methods for the synthesis of dihydro- and tetrahydroquinolines.

Mechanistic Investigations and Computational Studies on Nitromethyl Quinoline Reactions

Elucidation of Reaction Mechanisms

The reactivity of quinoline (B57606) derivatives is diverse, encompassing pathways influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the reactivity of its substituents. For a compound like Quinoline, 2-(nitromethyl)-, the acidic protons on the methylene (B1212753) group and the nitro group's electronic effects would be expected to govern its participation in various reactions.

Proposed Cascade Mechanisms

Cascade reactions, or domino reactions, are highly efficient processes where a single event initiates a sequence of intramolecular transformations to form complex products. In the context of quinoline chemistry, cascade reactions are often employed for their synthesis. For instance, a cooperative catalytic system involving CuI and pyrrolidine (B122466) can synthesize 2-substituted quinolines through an addition/cycloisomerization cascade of 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org The proposed mechanism for such syntheses typically involves the formation of an iminium ion, interaction with a copper acetylide, and subsequent cycloisomerization to yield the quinoline ring. organic-chemistry.org

While no specific cascade mechanisms commencing with Quinoline, 2-(nitromethyl)- have been detailed, it is plausible to hypothesize its potential involvement in such sequences. The active methylene group could, for example, participate as a nucleophile in a Michael addition, initiating a cascade that could lead to more complex fused heterocyclic systems. A [4 + 2] annulation involving cascade Knoevenagel and aza-Wittig reactions has been developed for synthesizing substituted quinolin-4-ols, demonstrating the utility of cascade strategies in building upon the quinoline framework. rsc.org

Studies on Electrophilic and Nucleophilic Cyclization Processes

Intramolecular cyclization is a powerful tool for constructing polycyclic systems. The synthesis of substituted quinolines can be achieved via the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This process involves the attack of an electrophile on the alkyne, followed by the intramolecular attack of the aniline (B41778) nitrogen to form the quinoline ring. nih.gov

For Quinoline, 2-(nitromethyl)-, the nitromethyl group could potentially be transformed into other functional groups that then participate in cyclization. For example, reduction of the nitro group to an amine, followed by diazotization, could generate a reactive intermediate capable of intramolecular cyclization onto another part of the molecule or a tethered side chain.

Nucleophilic substitution and cyclization are also common. Catalyst-free nucleophilic substitution of hydrogen in the quinoline ring has been demonstrated using acylethynylpyrroles, proceeding through the redox ring-opening of an intermediate cycloadduct. rsc.org Furthermore, benzylamine (B48309) has been used as a nucleophilic catalyst for the synthesis of 2-substituted quinolines from 2-aminochalcones in water, highlighting the role of nucleophilic catalysis in quinoline chemistry. organic-chemistry.org

Role of Catalysts and Reaction Conditions in Mechanism Determination

Catalysts and reaction conditions are pivotal in directing the outcome and determining the mechanism of quinoline reactions. Various catalysts, including metal-based (e.g., copper, nickel, iridium), Lewis acids, and bases, are employed in quinoline synthesis. organic-chemistry.orgnih.govnih.gov For example, nanomaterial catalysts like silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to enhance reaction yields and reduce times in the Doebner-Miller synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing unstable intermediates on the catalyst's acidic surface. nih.gov

The choice of catalyst can switch diastereoselectivity in enantioselective reactions, as seen in the construction of functionalized thiopyrano[2,3-b]quinolines. buchler-gmbh.com Mechanistic studies often rely on identifying key intermediates and understanding the catalyst's role. In phosphine-catalyzed annulations, for instance, different potential mechanisms can be distinguished by NMR studies to pinpoint key intermediates. nih.gov The mechanism can shift from a general base catalysis to other pathways depending on the specific reactants and catalysts involved. nih.gov

Theoretical Chemistry Approaches

Computational chemistry provides invaluable tools for investigating reaction mechanisms, transition states, and the electronic properties of molecules, offering insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations have been applied to various quinoline derivatives to understand their properties and reaction mechanisms. rsc.orgnih.gov For example, DFT has been used to investigate the hydrodenitrogenation (HDN) mechanism of quinoline over Ni-promoted MoS₂ catalysts, revealing how different active sites favor the formation of specific hydrogenation products. nih.gov Such studies explore hydrogenation and ring-opening pathways, providing a detailed picture of the structure-activity relationship. nih.gov

DFT calculations are also used to determine properties like electrophilicity index, chemical hardness, and softness, which help in predicting the reactivity of different quinoline derivatives. rsc.orgnih.gov For a molecule like Quinoline, 2-(nitromethyl)-, DFT could be employed to:

Calculate the pKa of the methylene protons to quantify its acidity.

Model the transition states for its proposed reactions to determine activation energies and reaction pathways.

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its behavior in cycloaddition or nucleophilic/electrophilic reactions. researchgate.net

Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a more recent paradigm in organic chemistry that posits that changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. nih.govencyclopedia.pub MEDT studies analyze the changes in electron density along a reaction path to understand molecular mechanisms. nih.gov This theory challenges classical explanations for many reactions, suggesting, for example, that many one-step reactions are non-concerted. europa.eu

While no specific MEDT studies on Quinoline, 2-(nitromethyl)- are available, the principles of MEDT could be applied to analyze its potential reactions. europa.eu An MEDT analysis would involve:

Topological analysis of the electron localization function (ELF) to characterize the bonding changes along a reaction coordinate.

Calculation of the global electron density transfer (GEDT) at the transition state to quantify the polarity of a reaction. encyclopedia.pub

Analysis of Reaction Pathways and Selectivities

The reactivity of Quinoline, 2-(nitromethyl)- is fundamentally dictated by the electronic interplay between the electron-withdrawing quinoline ring and the nitro group, which renders the methylene protons significantly acidic. This acidity facilitates the formation of a key reactive intermediate, the 2-quinolylnitronate anion, upon treatment with a base. The subsequent reactions of this nitronate anion with various electrophiles are central to the synthetic utility of 2-(nitromethyl)quinoline. Mechanistic investigations and computational studies have sought to elucidate the pathways of these reactions and the factors governing their selectivity.

The primary reaction pathway for 2-(nitromethyl)quinoline involves the deprotonation of the α-carbon to form a nitronate intermediate. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions. The selectivity of these reactions, including regioselectivity and stereoselectivity, is influenced by the nature of the electrophile, the reaction conditions, and the inherent electronic and steric properties of the 2-quinolylnitronate.

Henry (Nitroaldol) Reaction Pathway

A significant reaction pathway for 2-(nitromethyl)quinoline is the Henry, or nitroaldol, reaction. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of the 2-quinolylnitronate to an aldehyde or ketone. The mechanism begins with the base-catalyzed deprotonation of 2-(nitromethyl)quinoline to form the nitronate. This is followed by the nucleophilic attack of the α-carbon of the nitronate on the carbonyl carbon of the electrophile. The resulting β-nitro alkoxide is then protonated to yield a β-nitro alcohol. All steps of the Henry reaction are reversible. wikipedia.org

A study on the Henry reaction of 2-oxoaldehydes with nitroalkanes provides insight into a potential subsequent reaction pathway. semanticscholar.orgresearchgate.net While not directly involving 2-(nitromethyl)quinoline, the study notes a sporadic example of a Henry reaction with 2-quinolinecarboxaldehyde (B31650) that results in nitrous acid elimination. semanticscholar.orgresearchgate.net This suggests that the initially formed β-nitro alcohol from a Henry reaction with 2-(nitromethyl)quinoline could, under certain conditions, undergo dehydration to form a nitroalkene or elimination of nitrous acid.

Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the enantioselective Henry reaction of aromatic aldehydes with nitromethane (B149229) catalyzed by Cinchona thiourea. diva-portal.org These studies revealed two possible pathways for C-C bond formation, differing in the binding modes of the reactants to the catalyst, which were found to have comparable reaction barriers. diva-portal.org The enantioselectivity was shown to be dependent on the solvent, a finding that aligns with experimental observations. diva-portal.org Such computational approaches could be applied to the reactions of 2-(nitromethyl)quinoline to predict and explain stereochemical outcomes.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref. |

| 2-(Nitromethyl)quinoline | Aldehyde/Ketone | Base | β-Nitro alcohol | wikipedia.orgnih.gov |

| β-Nitro alcohol | - | Heat/Acid/Base | Nitroalkene | wikipedia.org |

Michael Addition Reaction Pathway

Another important reaction pathway for the 2-quinolylnitronate is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. researchgate.net In this reaction, the nitronate acts as a Michael donor and adds to the β-carbon of a Michael acceptor. This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds or their nitro-analogs. The selectivity of the Michael addition is often governed by steric and electronic factors of both the nucleophile and the electrophile.

The stereoselectivity of the Michael addition of nitroalkanes to electron-poor alkenes has been the subject of extensive research, with various catalysts developed to control the enantioselectivity and diastereoselectivity of the reaction. rsc.org For instance, the use of bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding has proven effective in achieving high levels of stereocontrol. rsc.org While specific studies on 2-(nitromethyl)quinoline are limited, the principles derived from these investigations are applicable.

| Michael Donor | Michael Acceptor | Product Type | Ref. |

| 2-Quinolylnitronate | α,β-Unsaturated Ketone | γ-Nitro Ketone | researchgate.net |

| 2-Quinolylnitronate | α,β-Unsaturated Ester | γ-Nitro Ester | researchgate.net |

| 2-Quinolylnitronate | Acrylonitrile | γ-Nitro Nitrile | researchgate.net |

Alkylation and Cycloaddition Pathways

The 2-quinolylnitronate can also undergo alkylation reactions with alkyl halides. The regioselectivity of this reaction (C- vs. O-alkylation) is a critical aspect. While the carbon atom of the nitronate is generally the more nucleophilic center, leading to C-alkylation, the reaction conditions can influence the outcome. Theoretical calculations, such as those performed on the alkylation of quinoline and naphthyridine derivatives, can help rationalize the observed selectivity by analyzing charge distribution and frontier orbitals of the enolate intermediates. nih.gov

Furthermore, the potential for 2-(nitromethyl)quinoline to participate in cycloaddition reactions has been explored theoretically. nih.govresearchgate.netresearchgate.net While specific experimental examples are scarce, computational studies on related systems, such as the 1,3-dipolar cycloaddition of pyridinium-3-olates, demonstrate the utility of DFT in understanding the regio- and stereoselectivity of such reactions. nih.govresearchgate.net Photochemical dearomative cycloadditions of quinolines with alkenes have also been investigated, revealing complex mechanistic pathways that can be elucidated through a combination of experimental and computational methods. nih.govescholarship.org

An in-depth analysis of chemical compounds is foundational to advancements in chemical research and development. The compound Quinoline, 2-(nitromethyl)-, with the molecular formula C₁₀H₈N₂O₂, is a subject of scientific interest due to the combination of the quinoline heterocycle and the nitro functional group. This article provides a detailed overview of the advanced spectroscopic and analytical techniques used to characterize 2-(nitromethyl)quinoline, focusing on the structural, functional, and compositional information each method provides.

Emerging Research Directions and Future Prospects for 2 Nitromethyl Quinoline Chemistry

Development of Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. For 2-(nitromethyl)quinoline, the carbon atom bearing the nitro group is a stereocenter, making the development of stereoselective and enantioselective synthetic methods a critical research direction.

A promising avenue for achieving this is through the asymmetric Henry (nitroaldol) reaction between 2-quinolinecarboxaldehyde (B31650) and nitromethane (B149229). The Henry reaction is a classic C-C bond-forming reaction, and its asymmetric variant has been extensively studied. wikipedia.org Various chiral catalysts, including metal complexes and organocatalysts, have been successfully employed to induce high levels of enantioselectivity in the reaction between aldehydes and nitroalkanes. niscpr.res.inmdpi.com

Key Research Objectives:

Screening of Chiral Catalysts: A systematic investigation of different classes of chiral catalysts, such as those based on copper, zinc, and cinchona alkaloids, will be necessary to identify systems that provide high yields and enantiomeric excesses for the synthesis of (R)- and (S)-2-(1-hydroxy-1-nitroethyl)quinoline, the immediate product of the Henry reaction, which can then be converted to chiral 2-(nitromethyl)quinoline.

Optimization of Reaction Conditions: Fine-tuning of reaction parameters, including solvent, temperature, and the nature of the base, will be crucial for maximizing stereocontrol.

Theoretical Studies: Computational modeling can aid in understanding the transition states of the catalyzed reaction, providing insights for the rational design of more effective catalysts.

| Catalyst Type | Chiral Ligand Example | Potential Advantages | Reported Enantioselectivity (for other substrates) |

|---|---|---|---|

| Copper(II) Complexes | Bis(oxazoline) ligands (BOX) | High catalytic activity, well-studied | Up to 98% ee |

| Zinc(II) Complexes | Proline-derived ligands | Mild reaction conditions, readily available ligands | Up to 99% ee |

| Organocatalysts | Thiourea derivatives | Metal-free, good functional group tolerance | Up to 97% ee |

| Cinchona Alkaloids | Quinine, Quinidine | Natural product-based, proven efficacy | Up to 95% ee |

Integration into Novel Materials and Functional Systems

The unique electronic and structural features of the quinoline (B57606) ring system, combined with the electron-withdrawing nature of the nitromethyl group, make 2-(nitromethyl)quinoline an attractive building block for novel materials.

The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group in 2-(nitromethyl)quinoline present potential coordination sites for metal ions. This opens up possibilities for its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com

Coordination Modes: Research will likely focus on elucidating the preferred coordination modes of 2-(nitromethyl)quinoline with various metal centers. Depending on the metal and reaction conditions, it could act as a monodentate, bidentate, or bridging ligand.

Synthesis of MOFs: The incorporation of 2-(nitromethyl)quinoline into MOFs could lead to materials with interesting properties, such as gas storage, catalysis, and sensing. The nitro group could also be a site for post-synthetic modification within the framework. rsc.orgmdpi.com

Quinoline derivatives are known for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-transporting capabilities and luminescence properties. researchgate.netresearchgate.net The introduction of a strong electron-withdrawing nitro group can significantly influence the electronic properties of the quinoline core, potentially leading to materials with tailored energy levels for specific applications. nih.govescholarship.orgmdpi.comrsc.org

Photophysical Properties: A thorough investigation of the absorption and emission properties of 2-(nitromethyl)quinoline and its derivatives is warranted. This includes determining quantum yields and exploring solvatochromic effects. doi.org

Device Fabrication: Future work could involve the incorporation of 2-(nitromethyl)quinoline-based materials as electron-transporting or emissive layers in OLEDs or as components in organic solar cells.

| Property | Influence of 2-(Nitromethyl)quinoline Moiety | Potential Application |

|---|---|---|

| LUMO Energy Level | Lowered due to the electron-withdrawing nitro group | Electron transport material in OLEDs |

| Band Gap | Tunable through derivatization | Component in organic photovoltaics |

| Photoluminescence | Potentially quenched or red-shifted by the nitro group | Fluorescent sensors for specific analytes researchgate.net |

Exploration of New Catalytic Systems for Efficient Synthesis

While the Henry reaction is a primary route to 2-(nitromethyl)quinoline, the exploration of novel and more efficient catalytic systems remains a key research area. This includes the development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with higher turnover numbers.

Recent advances in catalysis, such as the use of nanocatalysts and biocatalysts, offer exciting possibilities for the synthesis of quinoline derivatives. nih.govacs.org

Nanocatalysis: The use of metal nanoparticles supported on various materials could provide highly active and recyclable catalysts for the synthesis of 2-(nitromethyl)quinoline.

Biocatalysis: Enzymes, such as nitroaldolases, could offer a highly enantioselective and environmentally friendly route to chiral 2-(nitromethyl)quinoline precursors.

Sustainable Chemical Methodologies for Large-Scale Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. ijpsjournal.comtandfonline.com Developing sustainable methodologies for the large-scale synthesis of 2-(nitromethyl)quinoline will be crucial for its potential industrial applications.

Green Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis.

Energy-Efficient Methods: The use of microwave irradiation or ultrasound as energy sources can often lead to shorter reaction times and improved yields compared to conventional heating.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive approach for the large-scale production of 2-(nitromethyl)quinoline. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 2-(nitromethyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-(nitromethyl)quinoline derivatives often employs Vilsmeier-Haack formylation (DMF/POCl₃) for introducing functional groups at the 2-position of the quinoline core, followed by nitroalkylation . For example:

- Step 1: Formylation of quinoline using Vilsmeier-Haack reagent to yield 2-formylquinoline.

- Step 2: Nitroalkane (e.g., nitromethane) condensation under acidic or basic conditions (e.g., Knoevenagel reaction).

Key Variables:

- Temperature control (50–80°C optimal for minimizing side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Catalysts (e.g., triethylamine for deprotonation ).

Yield Optimization:

Q. What spectroscopic techniques are critical for characterizing 2-(nitromethyl)quinoline derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Confirm nitromethyl group integration (δ 4.5–5.5 ppm for CH₂NO₂) and quinoline aromatic protons (δ 7.5–9.0 ppm) .

- IR Spectroscopy: Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C=N quinoline ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ group).

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What biological screening models are appropriate for preliminary evaluation of 2-(nitromethyl)quinoline derivatives?

Methodological Answer:

- Antimicrobial Activity: Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer Screening: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Toxicity Profiling: In vitro cytotoxicity on normal cell lines (e.g., HEK293) to assess selectivity .

Data Interpretation:

- Compare results to positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Use ANOVA for statistical validation of replicates .

Advanced Research Questions

Q. How can conflicting toxicological data on quinoline derivatives be resolved?

Methodological Answer: Conflicting results (e.g., carcinogenicity vs. non-carcinogenicity) often arise from:

- Model System Variability: Rodent vs. in vitro human cell models may show divergent metabolic pathways .

- Dose-Dependent Effects: Nonlinear pharmacokinetics (e.g., saturation of detoxification enzymes at high doses) .

Resolution Strategies:

Q. What experimental designs address challenges in studying the photostability of 2-(nitromethyl)quinoline?

Methodological Answer:

Q. How can mechanistic studies elucidate the role of the nitromethyl group in biological activity?

Methodological Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., Plasmodium falciparum DHODH for antimalarial activity) using AutoDock Vina .

- Isotopic Labeling: Synthesize ¹⁵N/¹³C-labeled derivatives to track metabolic pathways via NMR or MS .

- Electrochemical Analysis: Measure redox potentials (cyclic voltammetry) to assess nitro group reduction potential, a key determinant of prodrug activation .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.